

Quantification of Jasmonic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest		
Compound Name:	Phytomonic acid	
Cat. No.:	B120169	Get Quote

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals. Abstract

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules crucial in regulating plant growth, development, and defense mechanisms. [1][2][3] Their role in mediating plant responses to biotic and abiotic stresses makes them a key target for research in agriculture and drug development.[2][4][5] This application note provides a detailed protocol for the quantification of jasmonic acid in plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample extraction, purification, derivatization, and GC-MS analysis.

Introduction

Jasmonates are vital phytohormones that orchestrate a wide array of physiological processes in plants, including defense against herbivores and pathogens, as well as responses to environmental stresses such as wounding and ozone exposure.[2][4] The jasmonic acid signaling pathway is a complex network involving the biosynthesis of JA from linolenic acid, its subsequent conjugation to amino acids like isoleucine to form the bioactive JA-Ile, and the downstream activation of transcription factors that regulate the expression of defense-related genes.[1][3][4]







Accurate quantification of jasmonic acid is essential for understanding its physiological roles and for developing strategies to enhance plant resilience and discover novel therapeutic agents. Gas chromatography-mass spectrometry is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[6][7] However, due to the low volatility of jasmonic acid, a derivatization step is typically required to convert it into a more volatile compound suitable for GC analysis.[7]

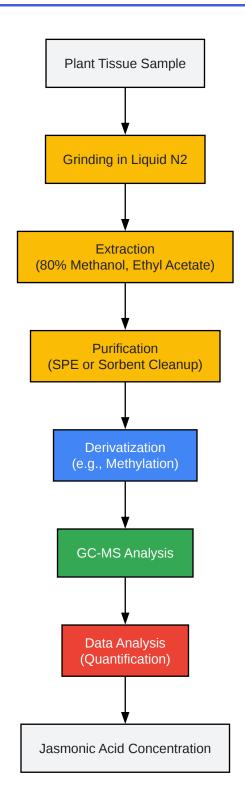
Jasmonic Acid Signaling Pathway

The jasmonic acid signaling cascade is initiated by various developmental and environmental cues. This leads to the biosynthesis of JA, which is then converted to its biologically active form, JA-IIe. JA-IIe promotes the interaction between the JAZ (Jasmonate-ZIM domain) repressor proteins and the F-box protein COI1, a component of the SCF-COI1 ubiquitin E3 ligase complex.[1] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases transcription factors, such as MYC2, allowing them to activate the expression of JA-responsive genes.[1][4]









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